N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Overview
Description
N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chloro-substituted hydroxyphenyl group and a dioxoisoindolyl moiety, connected via a propanamide linkage. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzoic acid and phthalic anhydride.
Formation of Intermediate: The 4-chloro-2-hydroxybenzoic acid is reacted with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride to form an intermediate compound.
Amidation: The intermediate is then subjected to amidation using a suitable amine, such as 2-aminopropanoic acid, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide: Similar structure but with an acetamide linkage.
N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)butanamide: Similar structure but with a butanamide linkage.
Uniqueness
N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide is unique due to its specific propanamide linkage, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-9(15(22)19-13-7-6-10(18)8-14(13)21)20-16(23)11-4-2-3-5-12(11)17(20)24/h2-9,21H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRONEVJJXADVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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